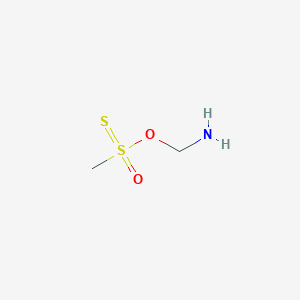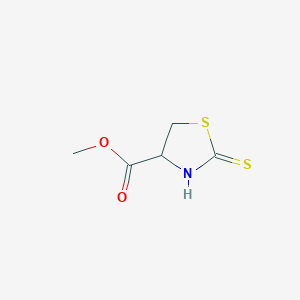
calcium;3-hydroxy-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;3-hydroxy-3-methylbutanoate, also known as calcium bis(3-hydroxy-3-methylbutanoate), is a calcium salt of 3-hydroxy-3-methylbutanoic acid. This compound is often used in various scientific and industrial applications due to its unique chemical properties. It is a crystalline powder that is typically stored at room temperature .
Métodos De Preparación
The synthesis of calcium;3-hydroxy-3-methylbutanoate involves several steps. One common method includes the oxidation of diacetone alcohol with hypochlorite, followed by neutralization with a base to form the calcium salt . The reaction conditions typically involve maintaining the solution at a temperature range of 40 to 200°C for at least 30 minutes . Industrial production methods often utilize continuous processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
Calcium;3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypochlorous acid, bases, and other oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield different derivatives of the original compound .
Aplicaciones Científicas De Investigación
Calcium;3-hydroxy-3-methylbutanoate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes . In biology and medicine, it is studied for its potential benefits in muscle health, as it is a metabolite of leucine and plays a role in muscle protein synthesis . Industrially, it is used in the production of nutritional supplements and other health-related products .
Mecanismo De Acción
The mechanism of action of calcium;3-hydroxy-3-methylbutanoate involves its conversion to HMB-CoA, which is then used for the synthesis of cholesterol in muscle cells . This process helps in reducing muscle damage and increasing muscle strength by reducing exercise-induced proteolysis in muscles . The molecular targets and pathways involved include the regulation of muscle protein synthesis and degradation .
Comparación Con Compuestos Similares
Calcium;3-hydroxy-3-methylbutanoate is unique compared to other similar compounds due to its specific role in muscle health and its efficient synthesis methods. Similar compounds include other calcium salts of organic acids, such as calcium lactate and calcium gluconate . this compound stands out due to its specific applications in muscle health and its unique chemical properties .
Propiedades
Fórmula molecular |
C10H18CaO6 |
|---|---|
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
calcium;3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/2C5H10O3.Ca/c2*1-5(2,8)3-4(6)7;/h2*8H,3H2,1-2H3,(H,6,7);/q;;+2/p-2 |
Clave InChI |
WLJUMPWVUPNXMF-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)


![(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol](/img/structure/B13406460.png)



![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)

![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)


![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
